Cas no 2624-43-3 (Cyclofenil)
Cyclofenil structure
Product Name:Cyclofenil
Numéro CAS:2624-43-3
Le MF:C23H24O4
Mégawatts:364.434267044067
CID:43254
PubChem ID:2898
Update Time:2025-05-27
Cyclofenil Propriétés chimiques et physiques
Nom et identifiant
-
- (Cyclohexylidenemethylene)bis(4,1-phenylene) diacetate
- cyclofenil
- (Cyclohexylidenemethylene)-bis(4,1-phenylene) diacetate
- Cyclofenil,4,4'-(Cyclohexylidenemethylene)bisphenol1,1'-diacetate
- cyclofenyl
- f6066
- fertodur
- h3452
- oginex
- ondogyne
- ondonid
- sexadieno
- sexovar
- (Cyclohexylidenemethanediyl)dibenzene-4,1-diyl diacetate
- [4-[(4-Acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate
- Cyclophenyl
- Cyclopenil
- Sanocrisin
- Cyclophenil
- Rehibin
- Sexovid
- Neoclym
- ICI 48213
- Cyclofenilum [INN-Latin]
- Ciclofenilo [INN-Spanish]
- H 3452
- F 6066
- Cyclofenil [INN:BAN:DCF:JAN]
- 4,4'-(Cyclohexylidenemethylene)diphenol diacetate ester
- C23H24O4
- Bis(p-hydroxyphenyl)cyclohexyldienemethane diacetate
- (Cyclohexyliden
- MFCD00190153
- NS00021958
- EINECS 220-089-1
- CFN
- Cyclofenil (JAN/INN)
- 4-{[4-(acetyloxy)phenyl](cyclohexylidene)methyl}phenyl acetate
- BCP29796
- p-Cresol, diacetate
- AI3-52271
- CHEMBL141305
- Cyclofenil, >=98% (HPLC), white solid
- J468V64WZ1
- Cyclofenilum
- Tox21_112259
- BDBM50523931
- D01281
- A877295
- CCG-268218
- AS-69834
- F-6066
- Ciclofenilo
- Cyclophenil; F 6066; F6066;F-6066;Ondogyne
- Phenol, 4-((4-(acetyloxy)phenyl)cyclohexylidenemethyl)-, acetate
- DTXSID4022866
- Sexovid (TN)
- NCGC00165767-02
- NSC-86464
- NCGC00165767-03
- NCGC00165767-04
- J-016345
- CYCLOFENIL [MI]
- p-CRESOL, alpha-CYCLOHEXYLIDENE-alpha-(p-HYDROXYPHENYL)-, DIACETATE
- CS-W011816
- NSC 86464
- SR-01000944933-1
- Q513583
- SCHEMBL132246
- Tox21_112259_1
- AC-22576
- BRN 2014687
- DB13472
- s5393
- NCGC00165767-01
- C74360
- AKOS015900207
- NCIOpen2_009345
- bis-(p-acetoxyphenyl)-cyclohexylidenemethane
- SR-01000944933
- NSC86464
- (Cyclohexylidenemethylene)bis(4,1-phenylene)diacetate
- CAS-2624-43-3
- BRD-K68996996-001-01-7
- CYCLOFENIL [MART.]
- HY-W011100
- CYCLOFENIL [WHO-DD]
- CYCLOFENIL [INN]
- 2624-43-3
- UNII-J468V64WZ1
- Bis(p-acetoxyphenyl)cyclohexylidenemethane
- CHEBI:31446
- 4,4'-(Cyclohexylidenemethylene)bisphenol 1,1'-Diacetate
- 4,4'-(Cyclohexylidenmethylen)diphenyl diacetat
- 4-(Cyclohexylidenemethylene)-bis-phenol
- DTXCID002866
- ICI-48213
- CYCLOFENIL [JAN]
- Bis-(p-hydroxyphenyl)-cyclohexylidenemethane diacetate
- DB-046909
- GVOUFPWUYJWQSK-UHFFFAOYSA-N
- Cyclofenil,4,4\\'-(Cyclohexylidenemethylene)bisphenol1,1\\'-diacetate
- Ciclofenilo (INN-Spanish)
- Phenol, 4-((4-(acetyloxy)phenyl)cyclohexylidenemethyl)-, acetate (9CI)
- 220-089-1
- HY-W011100R
- Cyclofenil (Standard)
- CYCLOFENIL (MART.)
- 4-((4-(Acetyloxy)phenyl)cyclohexylidenemethyl)phenol Acetate
- FC20687
- Cyclofenilum (INN-Latin)
- ciclofenil
- G03GB01
- 4-((4-(acetyloxy)phenyl)(cyclohexylidene)methyl)phenyl acetate
- 4,4'-(Cyclohexylidenemethylene)bisphenol 1,1'-diacetate;4,4'-(Cyclohexylidenemethylene)diphenol diacetate ester
- Cyclofenil
-
- MDL: MFCD00190153
- Piscine à noyau: 1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3
- La clé Inchi: GVOUFPWUYJWQSK-UHFFFAOYSA-N
- Sourire: O(C(C)=O)C1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OC(C)=O)=C1/CCCCC/1
- BRN: 2014687
Propriétés calculées
- Qualité précise: 364.16700
- Masse isotopique unique: 364.167
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 6
- Complexité: 503
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 5.5
- Surface topologique des pôles: 52.6
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.0986 (rough estimate)
- Point de fusion: 135-136°
- Point d'ébullition: 509°C at 760 mmHg
- Point d'éclair: 254.8°C
- Indice de réfraction: 1.4433 (estimate)
- Solubilité: DMSO: 10 mg/mL at 60 °C, soluble
- Le PSA: 52.60000
- Le LogP: 5.30320
Cyclofenil Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Wgk Allemagne:2
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- RTECS:GO7550000
- Conditions de stockage:Sealed in dry,Room Temperature(BD122646)
Cyclofenil PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W011100-10mM*1mLinDMSO |
Cyclofenil |
2624-43-3 | ≥95.0% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
| MedChemExpress | HY-W011100-50mg |
Cyclofenil |
2624-43-3 | ≥95.0% | 50mg |
¥700 | 2024-04-18 | |
| MedChemExpress | HY-W011100-100mg |
Cyclofenil |
2624-43-3 | ≥95.0% | 100mg |
¥1100 | 2024-04-18 | |
| S e l l e c k ZHONG GUO | S5393-5mg |
Cyclofenil |
2624-43-3 | 98% | 5mg |
¥794.98 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S5393-25mg |
Cyclofenil |
2624-43-3 | 25mg |
¥2514.67 | 2022-04-26 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-1g |
Cyclofenil |
2624-43-3 | ≥98% | 1g |
¥617.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-25g |
Cyclofenil |
2624-43-3 | ≥98% | 25g |
¥6176.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-25mg |
Cyclofenil |
2624-43-3 | ≥98% | 25mg |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-5g |
Cyclofenil |
2624-43-3 | ≥98% | 5g |
¥2059.90 | 2023-09-03 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8349-200 mg |
Cyclofenil |
2624-43-3 | 99.39% | 200mg |
¥1435.00 | 2022-02-28 |
Cyclofenil Littérature connexe
-
Shagufta,Irshad Ahmad,Shimy Mathew,Sofia Rahman RSC Med. Chem. 2020 11 438
-
2. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
3. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
4. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
5. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
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